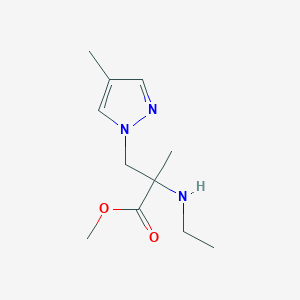

Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Description

Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a propanoate backbone substituted with an ethylamino group at position 2, a methyl group at position 2, and a 4-methylpyrazole ring at position 3. Its molecular formula is C₁₁H₁₉N₃O₂, with a calculated molecular weight of 225.29 g/mol. Despite its discontinuation in commercial catalogs (as noted in ), its structural features warrant comparison with analogous esters to elucidate its physicochemical and functional properties.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-2-methyl-3-(4-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-9(2)6-13-14/h6-7,12H,5,8H2,1-4H3 |

InChI Key |

RLDQCSAIOLXGMH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=C(C=N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves multiple steps. One common method includes the reaction of ethylamine with a suitable precursor to introduce the ethylamino group. This is followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Pyrazole vs. Oxirane Moieties : The target compound’s pyrazole ring () contrasts with the oxirane groups in Bn-MPO and BocN-MPO (). Pyrazole’s aromaticity and hydrogen-bonding capability may enhance stability and intermolecular interactions compared to the reactive epoxide group in oxirane-containing analogs.

- Amine Functionalization: BocN-MPO incorporates a protected amine (Boc group), whereas the target compound features a free ethylamino group. The latter may exhibit higher reactivity in nucleophilic reactions but lower stability under acidic conditions compared to Boc-protected derivatives .

- Salt Form: The dihydrochloride salt in demonstrates how protonation of the amine group improves aqueous solubility, a property absent in the neutral ethylamino variant of the target compound .

Research Findings and Hypotheses

- Reactivity: The free ethylamino group in the target compound may enable direct conjugation reactions, bypassing the deprotection steps required for BocN-MPO .

- Coordination Chemistry : The pyrazole ring’s nitrogen atoms could act as ligands for metal ions, a feature absent in oxirane-containing analogs. This property might be leveraged in catalysis or materials science .

Biological Activity

Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an ethylamino group and a pyrazole moiety, which are known to impart various pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse research studies to present a comprehensive overview.

- Molecular Formula : C12H18N4O2

- Molecular Weight : 238.29 g/mol

- CAS Number : 1251270-84-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Pyrazole derivatives are known for their ability to modulate enzyme activity and influence signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth effectively:

| Compound | Cell Lines Tested | GI(50) (μM) | Reference |

|---|---|---|---|

| Similar Pyrazole Derivative | A549, HeLa, MCF7 | < 1 | |

| This compound | Various Tumor Cells | TBD |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as xanthine oxidase (XO), which is crucial in uric acid production. Inhibiting XO can be beneficial in treating conditions like gout:

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| This compound | TBD | Xanthine Oxidase |

Anti-inflammatory Activity

Preliminary studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is essential for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- Antiproliferative Studies : A study on pyrazolo[1,2-a]benzo[1,2,3,4]tetrazin derivatives found that modifications in the pyrazole structure significantly enhanced anticancer activity across multiple cell lines, indicating that similar modifications could be explored for this compound .

- Enzyme Inhibition : Research on other pyrazole derivatives demonstrated their potential as xanthine oxidase inhibitors, suggesting that this compound may share similar properties .

- Anti-inflammatory Effects : A series of studies have highlighted the role of pyrazole compounds in reducing nitric oxide production and cytokine release in vitro, further supporting their potential therapeutic applications .

Q & A

Q. What are the recommended synthetic methodologies for preparing Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate?

- Methodological Answer : A plausible synthetic route involves utilizing methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride as a precursor ( ). Ethylation of the amino group can be achieved via reductive amination or alkylation with ethyl bromide under basic conditions. For regioselective introduction of the pyrazole moiety, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) is recommended, as demonstrated in analogous syntheses (e.g., triazole-functionalized propanoates in ). Purification via recrystallization (methanol/water) or flash chromatography (silica gel, heptane/EtOAc gradients) ensures high purity .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is critical ( ). Key steps include:

- Growing crystals via slow evaporation (e.g., methanol/chloroform).

- Data collection at low temperature (100 K) to minimize thermal motion.

- Refinement of anisotropic displacement parameters to confirm stereochemistry and hydrogen-bonding networks.

- Validation using WinGX for geometric analysis (bond lengths, angles) and packing diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR to detect conformational flexibility.

- DFT calculations (e.g., Gaussian) to compare optimized gas-phase structures with crystallographic data.

- Cross-validation using SHELXPRO to refine hydrogen atom positions against neutron diffraction data (if available) .

Q. What strategies optimize reaction yield and purity for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Copper(II) sulfate/sodium ascorbate systems () enhance click chemistry efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Workup Protocols : Aqueous NaOH washes () remove acidic byproducts, while recrystallization minimizes residual copper catalysts.

- Scale-Up Considerations : Continuous flow reactors reduce reaction time and improve reproducibility .

Q. How can structure-activity relationships (SAR) be explored for pyrazole-containing analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-methylpyrazole group with other heterocycles (e.g., triazoles, isoxazoles) as in .

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to assess impact on bioavailability.

- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes.

- In Vitro Assays : Test antibacterial/antifungal activity using microbroth dilution () to correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.